molecular formula C17H20N2O4S2 B2511533 5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 942012-78-4

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2511533
CAS No.: 942012-78-4
M. Wt: 380.48
InChI Key: JOLBMBIRFZBFEP-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942012-78-4) is a chemical compound with the molecular formula C 17 H 20 N 2 O 4 S 2 and a molecular weight of 380.48 g/mol . This research chemical features a sulfonamide group linked to a phenyl ring substituted with a methoxy group and a 2-oxopyrrolidin-1-yl moiety, as well as a 5-ethylthiophene group . The compound is identified by several codes including BI67810, AKOS024466567, and F2783-1402 . Computed physicochemical properties include a topological polar surface area of 112 Ų and an XLogP3 value of 2.7, which can be useful for predicting its behavior in research settings . The provided SMILES string is COc1cc(ccc1N1CCCC1=O)NS(=O)(=O)c1ccc(s1)CC . While specific research applications for this exact molecule are not detailed in the available literature, compounds within the broader class of thiophene sulfonamides have been investigated as potent inhibitors of enzymes such as 5-lipoxygenase, indicating potential relevance in inflammation research . Sulfonamides, in general, represent a foundational class in medicinal chemistry with a wide range of pharmacological activities . This product is intended for research purposes and laboratory use only. It is not intended for human or animal use.

Properties

IUPAC Name

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-13-7-9-17(24-13)25(21,22)18-12-6-8-14(15(11-12)23-2)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBMBIRFZBFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound is compared below with analogs from patent literature and synthetic studies, focusing on substituent effects and pharmacological implications.

Feature Target Compound Patent Compound A (EP 2 697 207 B1) Synthetic Compound (2016 Study)
Core Structure Thiophene-2-sulfonamide Methanesulfonamide attached to cyclohexenyl-phenyl system Pyrimidine-thioether linked to tetrahydrofuran
Aromatic Substituents 3-methoxy, 4-(2-oxopyrrolidin-1-yl)phenyl 3,5-bis(trifluoromethyl)phenyl; 4-methoxy group Bis(4-methoxyphenyl) and tert-butyldimethylsilyl-protected tetrahydrofuran
Key Functional Groups Ethyl (thiophene), sulfonamide, oxopyrrolidin Trifluoromethyl (electron-withdrawing), oxazolidine (2-oxo), methyl Thioether, pyrimidinone, silyl ether
Molecular Weight ~407.5 g/mol (estimated) ~650–700 g/mol (trifluoromethyl groups increase weight) ~900–950 g/mol (bulky protecting groups)
Pharmacological Implications Potential enzyme inhibition via sulfonamide and hydrogen bonding with oxopyrrolidin Enhanced metabolic stability due to trifluoromethyl groups; oxazolidine may improve target binding Designed for nucleotide analog applications; silyl ether enhances solubility

Critical Analysis

Sulfonamide vs. Thioamide/Sulfone Variants: The target compound’s sulfonamide group is a classic pharmacophore in enzyme inhibitors, offering strong hydrogen-bonding capacity. In contrast, Patent Compound A includes a methylsulfonamide group, while another variant in the patent (N-methylethanethioamide) replaces the sulfonamide with a thioamide. Thioamides are less polar but may improve membrane permeability .

Substituent Impact: The target’s ethyl group on thiophene may balance lipophilicity better than the patent compound’s methyl groups, which could reduce solubility. The 2-oxopyrrolidin moiety (a γ-lactam) in the target compound introduces conformational rigidity and hydrogen-bond donor/acceptor sites, contrasting with Patent Compound A’s 2-oxooxazolidine (a five-membered oxazolidinone), which has similar rigidity but different electronic properties .

Synthetic Accessibility :
The target compound lacks the bulky protecting groups (e.g., tert-butyldimethylsilyl) seen in the 2016 synthetic compound, suggesting simpler synthesis and scalability .

Research Findings and Limitations

  • Patent Compound A demonstrated nanomolar-level activity in kinase inhibition assays, attributed to its trifluoromethyl and oxazolidine motifs . The target compound’s oxopyrrolidin may offer comparable binding but requires experimental validation.
  • No direct pharmacological data for the target compound were located in the provided evidence. Structural analogs suggest its sulfonamide and ethyl groups may enhance blood-brain barrier penetration relative to Patent Compound A .
  • The 2016 study’s nucleotide analog highlights the role of thioether linkages in prodrug design, a feature absent in the target compound but relevant for future derivatization .

Biological Activity

5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure. The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, with a molecular weight of approximately 344.41 g/mol. The structural features include:

  • Ethyl group : Enhances lipophilicity.
  • Methoxy group : Potentially increases bioavailability.
  • Pyrrolidine moiety : Implicated in various biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃S
Molecular Weight344.41 g/mol
LogP3.11
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Activity : Compounds in the thiophene class have shown significant anti-inflammatory effects in vivo, particularly in models like carrageenan-induced paw edema . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .
  • Antitumor Activity : Similar compounds have been evaluated for their potential as tubulin inhibitors, leading to apoptosis in cancer cells. This suggests a promising avenue for further exploration regarding the antitumor efficacy of the compound under discussion .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often closely related to their structural components. The presence of the pyrrolidine ring and the sulfonamide group are critical for enhancing interaction with target proteins such as enzymes involved in inflammation and tumor growth.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in edema
AntioxidantModerate scavenging activity
AntitumorInduces apoptosis in cancer cell lines

Study on Anti-inflammatory Effects

In a study evaluating various thiophene derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent anti-inflammatory effects. The study utilized a carrageenan-induced paw edema model in rats, demonstrating a dose-dependent reduction in inflammation, highlighting the therapeutic potential of this class of compounds .

Antioxidant Evaluation

A separate investigation assessed the antioxidant capacity using the DPPH assay, where several derivatives showed varying degrees of free radical scavenging activity. While not as potent as established antioxidants, these compounds displayed sufficient activity to warrant further research into their potential health benefits .

Q & A

Basic: What are the optimal synthetic routes for 5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the thiophene-2-sulfonyl chloride is reacted with a substituted aniline intermediate (e.g., 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to form the sulfonamide bond. Ethyl groups are introduced via alkylation or Friedel-Crafts reactions early in the synthesis. Key reagents include thiophene-2-sulfonyl chloride, anhydrous solvents (DMF or dichloromethane), and catalysts like DMAP for regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage (e.g., sulfonamide protons at δ 7.5–8.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₈H₂₃N₂O₄S₂).
  • X-ray Crystallography : For resolving stereochemistry and intermolecular interactions (if crystalline) .
  • HPLC-PDA : To assess purity (>95% recommended for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethyl group (e.g., replace with isopropyl), methoxy position (ortho vs. para), or pyrrolidinone moiety (e.g., introduce fluorine at the 4-position) .
  • Biological Assays : Test modified analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values to identify critical functional groups .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Cross-Validation : Re-run computational models (e.g., QSAR or DFT) with updated parameters from crystallographic data (e.g., ligand-protein co-crystal structures) .
  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorogenic substrate cleavage) and cell-based assays (e.g., viability in cancer cell lines) to rule out assay-specific artifacts .
  • Metabolite Screening : Use LC-MS to detect off-target interactions or metabolic degradation products that may explain discrepancies .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethyl or methoxy positions, which hydrolyze in physiological conditions .
  • Salt Formation : React the sulfonamide with HCl or sodium bicarbonate to form water-soluble salts .

Advanced: How can reaction mechanisms for sulfonamide bond formation be validated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track sulfonyl chloride consumption .
  • Isotope Labeling : Use ¹⁵N-labeled aniline intermediates to confirm nucleophilic attack via NMR .
  • Computational Modeling : Compare energy barriers for alternative pathways (e.g., SN1 vs. SN2) using Gaussian software .

Advanced: What are the best practices for scaling up synthesis while maintaining yield?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
  • Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported DMAP) for cost-effective large-scale reactions .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .

Advanced: How can researchers address oxidative degradation observed in stability studies?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% w/v ascorbic acid or BHT in formulation buffers .
  • Protective Group Strategy : Temporarily mask oxidation-prone sites (e.g., pyrrolidinone ring) with tert-butyldimethylsilyl (TBS) groups during synthesis .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 3 months) to predict shelf-life and identify degradation pathways .

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